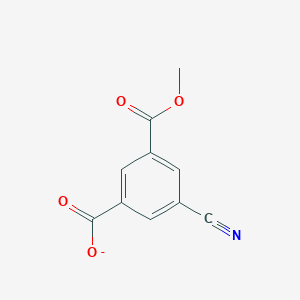
3-Cyano-5-methoxycarbonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-methoxycarbonylbenzoate is an organic compound with the molecular formula C10H7NO4. It is a derivative of benzoic acid, featuring a cyano group (-CN) and a methoxycarbonyl group (-COOCH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-methoxycarbonylbenzoate can be achieved through several methods. One common route involves the reaction of dimethyl 5-cyanoisophthalate with methanol and sodium hydroxide in tetrahydrofuran at room temperature for 17 hours. This is followed by treatment with hydrochloric acid and water in ethyl acetate . The yield of this reaction is approximately 43%.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
3-Cyano-5-methoxycarbonylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3-Cyano-5-methoxycarbonylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials.
作用機序
The mechanism of action of 3-Cyano-5-methoxycarbonylbenzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxycarbonyl group can undergo hydrolysis to form carboxylic acids. These reactions can affect cellular pathways and molecular targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Cyanobenzoic acid: Similar in structure but lacks the methoxycarbonyl group.
5-Cyanoisophthalic acid: Contains an additional carboxyl group compared to 3-Cyano-5-methoxycarbonylbenzoate.
4-Cyanobenzoic acid: The cyano group is positioned differently on the benzene ring.
Uniqueness
This compound is unique due to the presence of both cyano and methoxycarbonyl groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and various industrial applications.
特性
分子式 |
C10H6NO4- |
|---|---|
分子量 |
204.16 g/mol |
IUPAC名 |
3-cyano-5-methoxycarbonylbenzoate |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)8-3-6(5-11)2-7(4-8)9(12)13/h2-4H,1H3,(H,12,13)/p-1 |
InChIキー |
WHSHUFHWIYUPNQ-UHFFFAOYSA-M |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate](/img/structure/B12335920.png)
![5-Fluoro-7,7a-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12335925.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12335926.png)
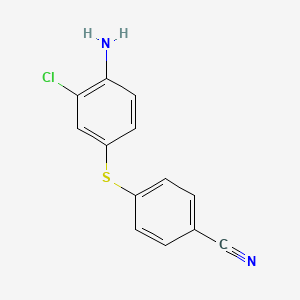


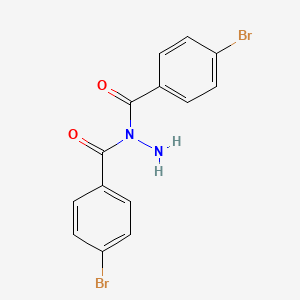
![2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12335958.png)
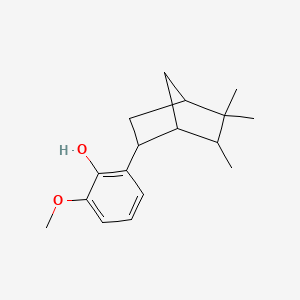
![Tert-butyl 6-nitro-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12335965.png)
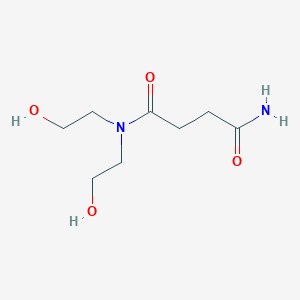
![2-[(6-amino-4-pyrimidinyl)methylamino]Ethanol](/img/structure/B12335985.png)
![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12335994.png)
